![molecular formula C14H17F3N4O B2795432 N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide CAS No. 1607255-33-3](/img/structure/B2795432.png)
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide
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Description
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
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Scientific Research Applications
Complex Formation and Structural Analysis
Research has shown that derivatives of pyrazolylpropanamide-type ligands, including those with modifications on the amide group, can form complexes with metals such as palladium(II). These complexes have been analyzed for their structure, showcasing different coordination modes and supramolecular structures, which could be of interest in the field of coordination chemistry and materials science (Palombo et al., 2019).
Anticancer and Antimicrobial Activities
There is a significant interest in synthesizing heterocyclic compounds based on pyrazole derivatives due to their diverse biological activities. For instance, some derivatives have shown promising anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016). Additionally, antimicrobial activities have been reported, suggesting their utility in addressing microbial resistance issues (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Novel Heterocyclic Systems
Research efforts also include the synthesis of novel pyrazole derivatives and their integration into more complex heterocyclic systems. These studies provide insights into the chemical versatility of pyrazole-based compounds and their potential applications in developing new materials or biologically active molecules (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c1-8(12(22)19-13(6-18)4-5-13)11-9(2)20-21(10(11)3)7-14(15,16)17/h8H,4-5,7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZREFQCKTGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide |
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